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molecular formula C12H11ClN2O B8638649 1-(4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)ethanone

1-(4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)ethanone

Cat. No. B8638649
M. Wt: 234.68 g/mol
InChI Key: CTOSYSCOLXZTDX-UHFFFAOYSA-N
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Patent
US09199994B2

Procedure details

1-(2-bromo-5-chlorophenyl)-3-methyl-1H-pyrazole/1-(2-bromo-5-chlorophenyl)-5-methyl-1H-pyrazole mixture (Intermediate 3, step 1) (1.00 g, 3.68 mmol) was dissolved in THF (6 mL) and cooled to 0° C. i-Propyl magnesium chloride (2.76 mL, 2.0 M in THF, 5.52 mmol) was added dropwise and allowed to warm to RT over 30 min. The reaction was then cooled to −15° C. Acetyl chloride (481 μL, 5.5 mmol) was added and the reaction was warmed to RT for 3 h. The reaction was quenched with HCl (2 N, 4 mL), then extracted with water and EtOAc, washed with brine, and dried over Na2SO4, filtered, and concentrated in vacuo. Purification by normal phase silica gel column chromatography (EtOAc/heptane) provided 1-[4-chloro-2-(3-methyl-pyrazol-1-yl)-phenyl]-ethanone.
Name
1-(2-bromo-5-chlorophenyl)-3-methyl-1H-pyrazole 1-(2-bromo-5-chlorophenyl)-5-methyl-1H-pyrazole
Quantity
1 g
Type
reactant
Reaction Step One
Name
Intermediate 3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
2.76 mL
Type
reactant
Reaction Step Two
Quantity
481 μL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([Cl:8])=[CH:4][C:3]=1[N:9]1[CH:13]=[CH:12][C:11]([CH3:14])=[N:10]1.BrC1C=CC(Cl)=CC=1N1C(C)=CC=N1.C([Mg]Cl)(C)C.[C:34](Cl)(=[O:36])[CH3:35]>C1COCC1>[Cl:8][C:5]1[CH:6]=[CH:7][C:2]([C:34](=[O:36])[CH3:35])=[C:3]([N:9]2[CH:13]=[CH:12][C:11]([CH3:14])=[N:10]2)[CH:4]=1 |f:0.1|

Inputs

Step One
Name
1-(2-bromo-5-chlorophenyl)-3-methyl-1H-pyrazole 1-(2-bromo-5-chlorophenyl)-5-methyl-1H-pyrazole
Quantity
1 g
Type
reactant
Smiles
BrC1=C(C=C(C=C1)Cl)N1N=C(C=C1)C.BrC1=C(C=C(C=C1)Cl)N1N=CC=C1C
Name
Intermediate 3
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(C=C(C=C1)Cl)N1N=C(C=C1)C.BrC1=C(C=C(C=C1)Cl)N1N=CC=C1C
Name
Quantity
6 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
2.76 mL
Type
reactant
Smiles
C(C)(C)[Mg]Cl
Step Three
Name
Quantity
481 μL
Type
reactant
Smiles
C(C)(=O)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was then cooled to −15° C
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was warmed to RT for 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with HCl (2 N, 4 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with water and EtOAc
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification by normal phase silica gel column chromatography (EtOAc/heptane)

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC(=C(C=C1)C(C)=O)N1N=C(C=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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